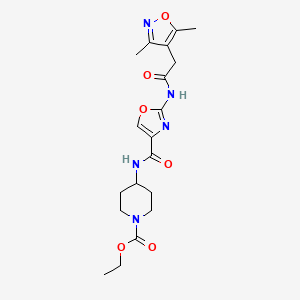![molecular formula C11H12ClNO2 B2989212 1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid CAS No. 1556671-16-9](/img/structure/B2989212.png)
1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid and its derivatives have been extensively researched for their synthesis, structural characteristics, and potential applications in various scientific fields. A study detailed the synthesis and crystal structure of related pyrazole derivatives, highlighting their stability and potential for further application in chemical synthesis and material science (Shen et al., 2012). Another research focused on the reactivities of 1-substituted cyclobutene derivatives, exploring their potential in ring-opening metathesis polymerization (ROMP), which could be significant for developing new polymeric materials (Song et al., 2010).
Catalysis and Reaction Mechanisms
The gold-catalyzed cycloisomerizations of 1,6-ene-ynamides, leading to cyclobutanones and other compounds, underscore the importance of 1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid derivatives in catalysis and synthetic organic chemistry (Couty et al., 2009). These reactions proceed under mild conditions and offer high diastereoselectivities, which are crucial for the synthesis of complex organic molecules.
Photocyclic Reactions and Material Science
The compound's derivatives have shown interesting behaviors in photocyclic reactions, which could have implications in material science and organic synthesis. For example, the photocycloaddition of ethyl 2,3-dioxopyrrolidine-4-carboxylates to alkenes results in ethyl 2,3-dioxohexahydroazepine-6-carboxylates, indicating the potential for creating novel cyclic compounds through light-induced processes (Reid & Silva, 1983).
Biomedical Research and Imaging
In biomedical research, fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) has been synthesized for use in positron emission tomography (PET), showcasing the compound's derivatives as valuable tools in tumor delineation and imaging (Shoup & Goodman, 1999). This highlights the potential of such compounds in diagnostic medicine and oncology, providing insights into tumor metabolism and aiding in the detection and monitoring of cancer.
Safety and Hazards
Orientations Futures
The future research directions for this compound could involve exploring its potential uses in pharmaceutical or agrochemical applications, given the known utility of chloropyridines in these areas . Further studies could also focus on developing efficient synthetic methods for this and related compounds.
Propriétés
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-3-2-8(7-13-9)6-11(10(14)15)4-1-5-11/h2-3,7H,1,4-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRZSOGRGWFIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CN=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2989129.png)



![2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2989138.png)
![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}prop-2-ynoic acid](/img/structure/B2989139.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2989142.png)
![2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2989144.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2989146.png)

![6-(4-fluorobenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2989148.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)propanamide](/img/structure/B2989149.png)
![2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde](/img/structure/B2989151.png)